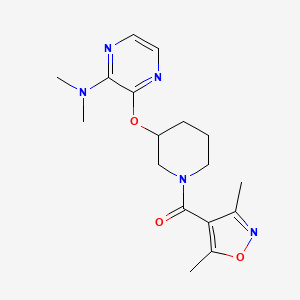
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H23N5O3 and its molecular weight is 345.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for medicinal chemistry, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple functional groups:
- Pyrazine ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Piperidine group : Enhances solubility and may influence pharmacokinetic properties.
- Isosoxazole moiety : Known for various biological activities, including antimicrobial and anti-inflammatory effects.
The molecular formula is C17H22N4O2, and the molecular weight is approximately 346.4 g/mol. The presence of a dimethylamino group is significant as it can enhance the compound's solubility in biological systems, potentially improving its bioavailability.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties . Research indicates that similar compounds with pyrazine or isoxazole structures often show activity against various pathogens. The exact mechanism of action remains to be fully elucidated but may involve the inhibition of specific enzymes or disruption of cellular processes in microbes.
Antiviral Activity
There is emerging evidence pointing towards potential antiviral activity . Compounds with similar structural features have been studied for their ability to inhibit viral replication. For instance, derivatives of pyrazine have shown effectiveness against viruses by targeting viral enzymes or receptors . Further investigations are needed to confirm these effects for the specific compound .
Interaction with Biological Targets
The compound likely interacts with specific enzymes and receptors , modulating their activity. This interaction could lead to therapeutic effects in various conditions, including cancer and neurological disorders. The binding affinity and selectivity for these targets are critical areas for future research.
Understanding the mechanism of action is crucial for determining how this compound exerts its biological effects. Potential mechanisms may include:
- Enzyme inhibition : Compounds like this can inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : Interaction with receptors can alter signaling pathways related to cell growth and apoptosis.
Predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances) can be employed to hypothesize potential biological activities based on structural characteristics .
Research Findings and Case Studies
Several studies have explored compounds similar to this compound:
- Antimicrobial Studies : Research on related pyrazine derivatives has demonstrated significant antimicrobial activity against various bacterial strains, suggesting a promising avenue for further exploration of this compound's efficacy .
- Cytotoxicity Assays : Some analogs have been tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness. These findings indicate that structural modifications can lead to enhanced activity against specific cancer types .
- Inhibition of Viral Replication : Studies focusing on similar compounds have highlighted their potential as antiviral agents, particularly in inhibiting the replication of RNA viruses .
Propiedades
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-14(12(2)25-20-11)17(23)22-9-5-6-13(10-22)24-16-15(21(3)4)18-7-8-19-16/h7-8,13H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVOZEBDTAYGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














